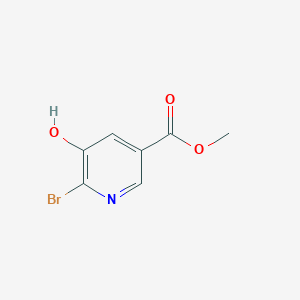

methyl 6-bromo-5-hydroxynicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-bromo-5-hydroxynicotinate is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.

Mechanism of Action

Target of Action

Methyl 6-bromo-5-hydroxypyridine-3-carboxylate, also known as methyl 6-bromo-5-hydroxynicotinate, is a chemical compound with the molecular weight of 232.03 It is structurally similar to 3-hydroxy-2-methylpyridine-5-carboxylate, which is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases .

Mode of Action

Based on its structural similarity to 3-hydroxy-2-methylpyridine-5-carboxylate, it can be hypothesized that it may interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2 .

Biochemical Pathways

3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme that may interact with this compound, participates in vitamin b6 metabolism .

Action Environment

It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-hydroxynicotinate typically involves the bromination of methyl 6-hydroxynicotinate. The process begins with the suspension of methyl 6-hydroxynicotinate in acetic acid, followed by the dropwise addition of bromine. The reaction mixture is then heated to 60°C for 18 hours. After cooling to room temperature, a saturated sodium thiosulfate solution is added to remove any remaining bromine. The mixture is then neutralized with sodium bicarbonate and sodium hydroxide until the pH reaches approximately 7. The resulting solid is collected by filtration and dried in a vacuum oven at 50°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described laboratory synthesis can be scaled up for industrial purposes. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-5-hydroxynicotinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid or esterified with different alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

Methyl 6-bromo-5-hydroxynicotinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

- Methyl 5-bromo-6-hydroxynicotinate

- Ethyl 5-bromo-6-hydroxypicolinate

- 3-Bromo-5-chloro-2-hydroxypyridine

- 3,5-Dibromo-2-hydroxypyridine

Comparison: Methyl 6-bromo-5-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name |

methyl 6-bromo-5-hydroxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFZBMAPXCTBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.